molecular formula C15H11N3O6S B2669849 N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide CAS No. 1321775-67-0

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide

Cat. No. B2669849
CAS RN: 1321775-67-0
M. Wt: 361.33
InChI Key: NNOMIWYOVQRHPZ-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H11N3O6S and its molecular weight is 361.33. The purity is usually 95%.
BenchChem offers high-quality N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eukaryotic Topoisomerase II Inhibition

Compounds including benzothiazole derivatives have been evaluated for their ability to inhibit eukaryotic DNA topoisomerase II, an enzyme critical for DNA replication and cell division. Certain derivatives demonstrated significant inhibitory activity, suggesting potential applications in cancer therapy due to their capacity to interfere with the proliferation of cancer cells (Pınar et al., 2004).

Antitumor Activity

Benzothiazole derivatives, similar in structural motif to the compound , have shown selective cytotoxicity against tumorigenic cell lines. This selective action provides a basis for the development of antitumor agents that can effectively target cancerous cells without harming normal cells (Yoshida et al., 2005).

Antioxidant Potential

Research into N-substituted benzyl/phenyl benzothiazole derivatives has uncovered compounds with significant radical scavenging activity. These findings indicate the potential for these compounds to act as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Docking Studies

Studies have synthesized and evaluated the antimicrobial activity of various benzothiazole derivatives. These compounds exhibit a broad spectrum of antimicrobial effects, suggesting their utility in combating bacterial infections. Docking studies have further supported their potential as antimicrobial agents by demonstrating effective interactions with bacterial proteins (Spoorthy et al., 2021).

properties

IUPAC Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6S/c1-2-17-8-5-10-11(23-7-22-10)6-12(8)25-15(17)16-14(19)9-3-4-13(24-9)18(20)21/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMIWYOVQRHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide

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